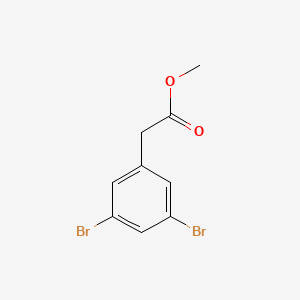
Ácido 5-bromo-3-cloro-1-metil-1H-indol-2-carboxílico
Descripción general
Descripción
“5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .
Synthesis Analysis
Indole derivatives can be synthesized using various methods . For instance, the total synthesis of certain alkaloids started from the cycloaddition of 3-ethyl-5-bromo-2-pyrone and enecarbamate . A new set of 5-bromoindole-2-carboxylic acid hydrazone derivatives were synthesized and studied as potential inhibitors of VEGFR-2 tyrosine kinase .Molecular Structure Analysis
The molecular structure of indole derivatives, including “5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid”, is significant in natural products and drugs . The structure of these compounds can be determined using various physical and spectroscopic methods .Chemical Reactions Analysis
Indole derivatives, including “5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid”, can undergo various chemical reactions . For instance, the application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid” can be determined using various methods . For instance, the properties of indole-5-carboxylic acid, a related compound, have been studied .Aplicaciones Científicas De Investigación
Síntesis de compuestos biológicamente activos
Los derivados del indol, incluyendo “Ácido 5-bromo-3-cloro-1-metil-1H-indol-2-carboxílico”, se utilizan a menudo como reactivos en la síntesis de diversos compuestos biológicamente activos. Por ejemplo, pueden utilizarse en la síntesis total de alcaloides y análogos, que tienen posibles aplicaciones terapéuticas .
Agentes antimicrobianos
Los compuestos que contienen estructuras de indol han mostrado un buen potencial antimicrobiano. Si bien no se encontraron datos específicos sobre “this compound”, es plausible que este compuesto pueda explorarse por sus propiedades antimicrobianas dada la actividad general de los derivados del indol .
Investigación sobre el tratamiento del cáncer
Los derivados del indol se están estudiando cada vez más por su potencial en el tratamiento de las células cancerosas. La estructura única de “this compound” puede convertirlo en un candidato para la investigación del tratamiento del cáncer, contribuyendo al desarrollo de nuevos agentes terapéuticos .
Actividad farmacológica
Las diversas aplicaciones biológicas y clínicas de los derivados del indol incluyen importantes actividades farmacológicas. Estos compuestos pueden investigarse por sus efectos sobre diversos trastornos en el cuerpo humano .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted by the compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives, the results of the action of this compound could be diverse, depending on the specific targets and pathways involved .
Direcciones Futuras
Indole derivatives, including “5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid”, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . For instance, the application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years .
Propiedades
IUPAC Name |
5-bromo-3-chloro-1-methylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO2/c1-13-7-3-2-5(11)4-6(7)8(12)9(13)10(14)15/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEDPNDRUSDMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801213797 | |
| Record name | 5-Bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1057404-45-1 | |
| Record name | 5-Bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1057404-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



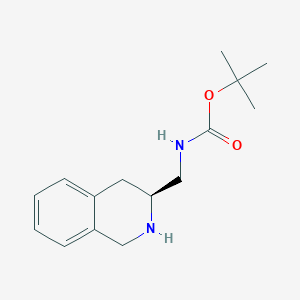
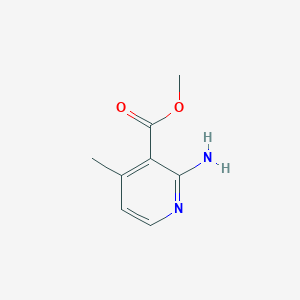
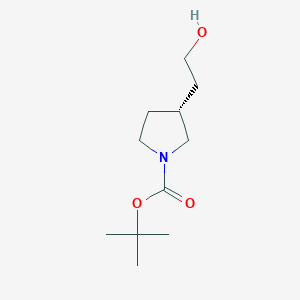
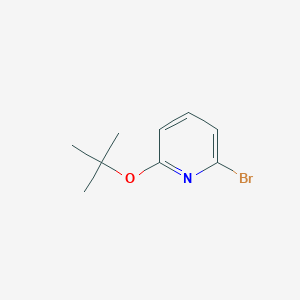

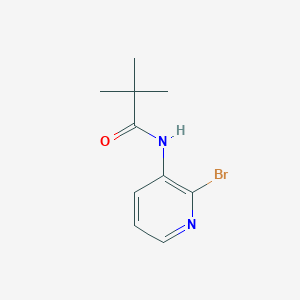
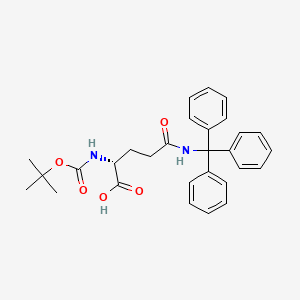
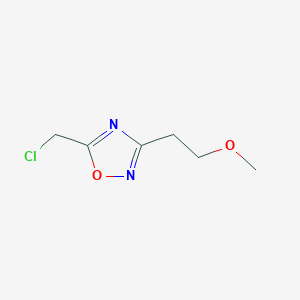

![6-Bromo-5-methylbenzo[D]thiazol-2-amine](/img/structure/B1517323.png)
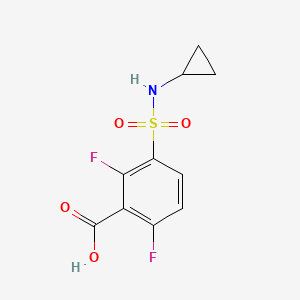
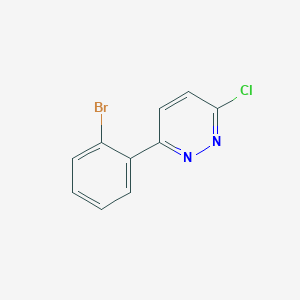
![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1517328.png)
